molecular formula C8H16O B586325 6-Methylheptanal-d7 CAS No. 1795020-75-5

6-Methylheptanal-d7

Cat. No.: B586325
CAS No.: 1795020-75-5
M. Wt: 135.258
InChI Key: LCEHKIHBHIJPCD-UNAVHCQLSA-N
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Description

6-Methylheptanal-d7 (CAS No. 1795020-75-5), also known as iso-octanal-d7, is a deuterated analog of 6-methylheptanal. Its molecular formula is C₈H₉D₇O, with an average molecular weight of 135.21 g/mol (calculated by replacing seven hydrogen atoms with deuterium in the non-deuterated compound, which has a molecular weight of 128.2120 g/mol ). This branched-chain aldehyde features a methyl group at the sixth carbon of the heptanal backbone, with seven deuterium atoms incorporated into its structure, likely at positions critical for analytical tracing in mass spectrometry or metabolic studies .

The non-deuterated form (6-Methylheptanal, CAS No. 63885-09-6) is a volatile compound analyzed via gas chromatography (GC) with a defined InChIKey (LCEHKIHBHIJPCD-UHFFFAOYSA-N) and structural analogs such as syringa aldehyde . The deuterated variant is primarily used in isotopic labeling for pharmacokinetic or environmental tracer studies due to its enhanced detectability in spectroscopic methods .

Properties

CAS No.

1795020-75-5

Molecular Formula

C8H16O

Molecular Weight

135.258

IUPAC Name

6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptanal

InChI

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3/i1D3,2D3,8D

InChI Key

LCEHKIHBHIJPCD-UNAVHCQLSA-N

SMILES

CC(C)CCCCC=O

Synonyms

Isocaprylic Aldehyde-d7; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylheptanal-d7 typically involves the deuteration of 6-Methylheptanal. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of 6-Methylheptanal-d7 may involve large-scale deuteration processes, often utilizing specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

6-Methylheptanal-d7 can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylheptanal-d7 is widely used in scientific research, particularly in:

    Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

    Biology: In studies involving metabolic pathways and enzyme reactions.

    Medicine: As a tracer in pharmacokinetic studies to understand drug metabolism.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methylheptanal-d7 largely depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the structural elucidation of complex molecules. In biological studies, it can act as a stable isotope tracer, allowing researchers to track metabolic processes and enzyme activities .

Comparison with Similar Compounds

Research Findings and Analytical Data

Gas Chromatography (GC) Analysis
  • Deuterated Form: Expected to elute earlier than the non-deuterated analog due to isotopic effects, as observed in deuterated hydrocarbons .
Spectroscopic Data
  • Infrared (IR): The aldehyde C=O stretch (~1720 cm⁻¹) is characteristic. Deuteration may cause minor shifts in C-H/D vibrational modes.
  • NMR : Deuterium incorporation reduces proton signals at labeled positions, simplifying spectral interpretation in metabolic studies .

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